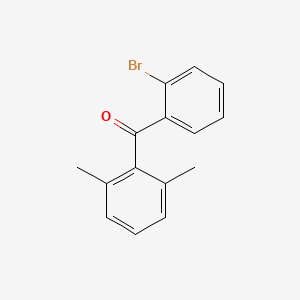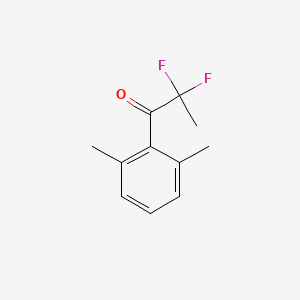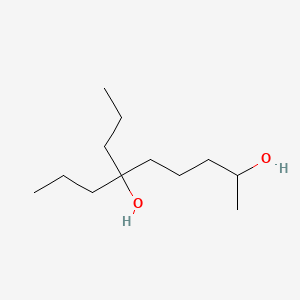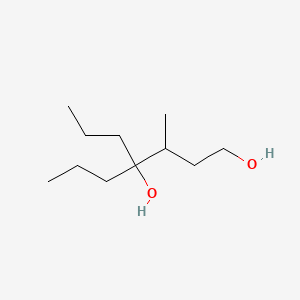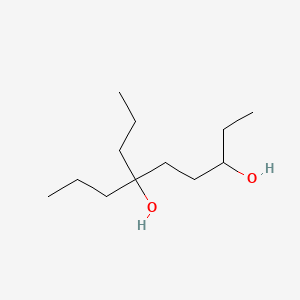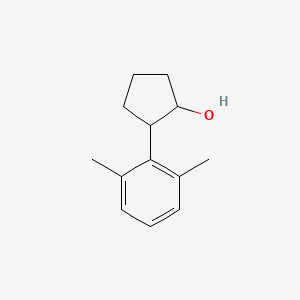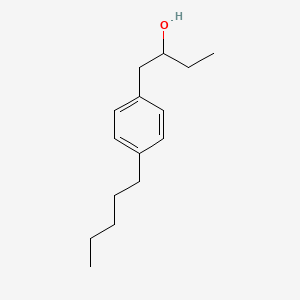
1-(4-Pentylphenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pentylphenyl)-1-butanol, also known as 4-pentylphenyl butanol or 4-PPB, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid that is primarily used as a solvent and has been utilized in many laboratory experiments. 4-PPB is a versatile compound with a variety of applications, including biological and biochemical studies, chemical synthesis, and other forms of scientific research.
Applications De Recherche Scientifique
4-PPB has a wide range of applications in scientific research, including biological and biochemical studies, chemical synthesis, and other forms of scientific research. It has been used in studies of enzyme kinetics, protein folding, and other biochemical processes. It has also been used in studies of chemical synthesis, as a solvent for organic reactions, and as a reagent in various chemical reactions. Additionally, 4-PPB has been used as a model compound in studies of the structure and function of biological molecules.
Mécanisme D'action
The mechanism of action of 4-PPB is not fully understood, but it is believed to interact with enzymes and other proteins in the body. It is thought to bind to specific sites on enzymes, causing a conformational change that affects the enzyme's activity. Additionally, 4-PPB has been shown to interact with certain receptors in the body, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-PPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-PPB has been shown to have an effect on membrane potentials and ion channels, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-PPB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively non-toxic, making it safe to use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, 4-PPB is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 4-PPB research. One possible direction is to further study its mechanism of action, in order to gain a better understanding of its effects on enzymes, proteins, and other biological molecules. Additionally, further research could be done to explore the potential applications of 4-PPB in drug development, as well as its potential uses in other areas of scientific research. Additionally, further research could be done to explore the potential toxicity of 4-PPB, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential uses of 4-PPB in the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 4-PPB is typically done through a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone. The Grignard reagent used in this reaction is 1-(4-Pentylphenyl)-1-butanolylmagnesium bromide, which is formed by the reaction of 1-(4-Pentylphenyl)-1-butanolyl bromide with magnesium. This reaction yields 1-(4-Pentylphenyl)-1-butanolyl butanol as the product.
Propriétés
IUPAC Name |
1-(4-pentylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRSENZBXBDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






